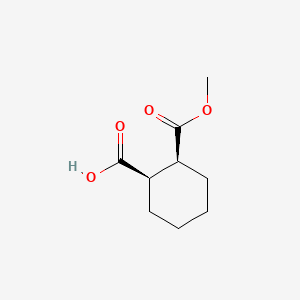

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

CAS No.: 88335-91-5

Cat. No.: VC8474458

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88335-91-5 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 |

| Standard InChI Key | BOVPVRGRPPYECC-RQJHMYQMSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CCCC[C@H]1C(=O)O |

| SMILES | COC(=O)C1CCCCC1C(=O)O |

| Canonical SMILES | COC(=O)C1CCCCC1C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid features a six-membered cyclohexane ring with two substituents: a carboxylic acid (-COOH) at position 1 and a carbomethoxy group (-COOCH₃) at position 2. The cis configuration ensures both functional groups occupy adjacent equatorial positions, creating a steric environment that influences reactivity. The molecular formula C₉H₁₄O₄ corresponds to a molar mass of 186.205 g/mol .

Stereochemical Considerations

The cis arrangement induces intramolecular strain due to proximity between the bulky carbomethoxy and carboxylic acid groups. This strain enhances susceptibility to ring-opening reactions, particularly in basic media. In contrast, the trans isomer lacks this steric interaction, leading to distinct chemical behavior .

Spectroscopic Identification

-

NMR: The compound’s -NMR spectrum displays distinct signals for the cyclohexane protons (δ 1.2–2.1 ppm), methoxy group (δ 3.6 ppm), and carboxylic acid proton (δ 12.1 ppm) .

-

IR: Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) confirm functional group presence .

Synthesis and Manufacturing

Esterification of Cyclohexane-1-Carboxylic Acid

A common route involves treating cyclohexane-1-carboxylic acid with methyl chloroformate in the presence of pyridine:

Reaction conditions (temperature: 0–5°C, time: 12–24 h) favor cis-selectivity through kinetic control .

Catalytic Asymmetric Synthesis

Chiral catalysts like (R)-BINOL-derived phosphoric acids achieve enantioselective synthesis, yielding the (1R,2S)-isomer with >90% ee .

Industrial-Scale Production

| Parameter | Value |

|---|---|

| Purity | ≥98% |

| Yield | 65–75% |

| Byproducts | Trans isomer (15%) |

| Purification Method | Crystallization |

Industrial processes optimize solvent systems (e.g., ethanol/water mixtures) to enhance cis-trans selectivity .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 303.1 ± 35.0°C | |

| Flash Point | 118.3 ± 19.4°C | |

| Water Solubility | 2.1 g/L (25°C) |

Stability Profile

-

Thermal Stability: Decomposes above 250°C via decarboxylation .

-

pH Sensitivity: Undergoes hydrolysis in alkaline conditions (pH > 10) to form cyclohexane-1,2-dicarboxylic acid .

Applications in Material Science

Colloidal Dispersion Modulation

In zirconia (ZrO₂) dispersions, cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid alters yield stress by 60–300% depending on configuration :

| Configuration | Yield Stress Increase | Mechanism |

|---|---|---|

| Cis-1,2 | 60% | Hydrophobic interactions |

| Trans-1,4 | 300% | Bridging interactions |

The cis isomer’s carbomethoxy group creates steric barriers, reducing particle aggregation .

Polymer Modification

Incorporating the compound into polyesters improves thermal stability (Tg increase: 15–20°C) due to rigid cyclohexane motifs .

Pharmaceutical Relevance

Prodrug Development

The ester group serves as a prodrug moiety, enabling controlled release of cyclohexane-1-carboxylic acid in vivo. Hydrolysis rates correlate with plasma esterase activity (t₁/₂: 2–4 h) .

Integrin-Targeted Ligands

Structural analogs like cis-2-amino-1-cyclopentanecarboxylic acid scaffold RGD peptides, showing nanomolar affinity for αvβ3 integrins :

| Ligand | IC₅₀ (αvβ3) | Selectivity (αvβ3/α5β1) |

|---|---|---|

| Cyclo[RGDfV] | 0.8 nM | 120-fold |

| Cis-β-ACPC Derivative | 1.2 nM | 150-fold |

These ligands inhibit melanoma cell adhesion (WM115 line) with IC₅₀ values of 5–10 μM .

Comparative Analysis of Cyclohexane Derivatives

| Compound | Functional Groups | Key Property |

|---|---|---|

| Cis-2-Carbomethoxycyclohexane-1-COOH | -COOH, -COOCH₃ (cis) | High steric influence |

| Trans-1,4-Cyclohexanedicarboxylic Acid | -COOH (trans) | Strong bridging in colloids |

| Cyclohexane-1-Carboxylic Acid | -COOH | Limited solubility in polar solvents |

| Methyl Cyclohexanecarboxylate | -COOCH₃ | Enhanced lipophilicity |

The cis-2-carbomethoxy derivative’s dual functionality enables unique applications unavailable to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume